Dysolenticin J
Overview
Description
Dysolenticin J is a natural product isolated from the plant Dysoxylum lenticellatum, which belongs to the Meliaceae family . This compound is a tirucallane-type triterpenoid with a unique structure that includes a hemiketal moiety . This compound has shown significant biological activities, particularly vasodilative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dysolenticin J is typically isolated from the twigs and leaves of Dysoxylum lenticellatum. The extraction process involves using a 95% ethanolic extract of air-dried, powdered leaves and twigs . The structures of the isolated compounds, including this compound, are elucidated using extensive spectroscopic methods such as single-crystal X-ray diffraction .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from the Dysoxylum lenticellatum plant.
Chemical Reactions Analysis
Types of Reactions
Dysolenticin J undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Dysolenticin J has been the subject of various scientific research studies due to its significant biological activities. Some of the key applications include:
Mechanism of Action
Dysolenticin J exerts its effects through its interaction with specific molecular targets and pathways. The compound has shown significant vasodilative effects, which are likely mediated through its interaction with vascular smooth muscle cells . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dysolenticin J is part of a group of tirucallane-type triterpenoids isolated from Dysoxylum lenticellatum. Other similar compounds include Dysolenticin A, Dysolenticin B, and Dysolenticin C .
Uniqueness
What sets this compound apart from other similar compounds is its significant vasodilative effects and its unique structure, which includes a hemiketal moiety . This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(3R,5R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3/c1-23(2)19-7-6-18-17(24(19,3)11-10-20(23)28)9-13-25(4)16(8-12-26(18,25)5)15-14-21(29)27-22(15)30/h6,14,16-17,19-20,28H,7-13H2,1-5H3,(H,27,29,30)/t16-,17-,19-,20+,24+,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDJSKMXFZVHGN-NWGDQWASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5=CC(=O)NC5=O)C)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(CC[C@H]4C5=CC(=O)NC5=O)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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